6,8-Methanonaphtho[1,2-c]furan-1,3-dione
Description
Properties
CAS No. |
28374-54-1 |
|---|---|
Molecular Formula |
C13H6O3 |
Molecular Weight |
210.18 g/mol |
IUPAC Name |
7-oxatetracyclo[10.1.1.02,10.05,9]tetradeca-1,3,5(9),10,12-pentaene-6,8-dione |
InChI |
InChI=1S/C13H6O3/c14-12-9-2-1-8-7-3-6(4-7)5-10(8)11(9)13(15)16-12/h1-3,5H,4H2 |
InChI Key |
PAHFSJQEGHPBFR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC1=C3C=CC4=C(C3=C2)C(=O)OC4=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Methanonaphtho[1,2-c]furan-1,3-dione typically involves cyclization reactions. One common method is the Diels-Alder reaction, where a diene reacts with a dienophile to form the fused ring structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
6,8-Methanonaphtho[1,2-c]furan-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
6,8-Methanonaphtho[1,2-c]furan-1,3-dione has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 6,8-Methanonaphtho[1,2-c]furan-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Structural and Molecular Properties
The following table summarizes key structural differences and molecular parameters of 6,8-Methanonaphtho[1,2-c]furan-1,3-dione and its analogs:
Key Observations :
- Methano vs. Ethano Bridges: The 6,8-methano bridge in the target compound introduces distinct ring strain and conformational constraints compared to the ethano bridge in CAS 62696-18-8. Ethano bridges typically reduce strain but increase molecular weight .
- Substituent Effects : Methoxy groups (e.g., CAS 7498-68-2 and 62849-01-8) enhance polarity and solubility in polar solvents, while methyl groups (CAS 140431-39-6) prioritize lipophilicity .
Physicochemical and Reactivity Trends
- Melting Points : While direct data are sparse, hydrogenated derivatives (e.g., CAS 7498-68-2) often exhibit higher melting points due to reduced molecular symmetry and increased intermolecular forces .
- Reactivity : The parent compound (CAS 5343-99-7) is prone to Diels-Alder reactions at the furan-dione moiety. Substituents like methoxy groups (CAS 62849-01-8) may direct electrophilic attacks to specific positions .
- Crystallography: Tools like SHELX and OLEX2 are widely used to resolve the complex conformations of these compounds, particularly for analyzing puckering in hydrogenated or bridged systems . Cremer-Pople puckering parameters (e.g., amplitude and phase angles) are critical for quantifying nonplanar ring distortions .
Q & A
Q. What are the standard synthetic protocols for 6,8-Methanonaphtho[1,2-c]furan-1,3-dione?
Methodological Answer: The synthesis typically involves cycloaddition or condensation reactions. For example, analogous compounds are synthesized by heating maleic anhydride with substituted styrenes in the presence of radical inhibitors (e.g., 2,5-di-tert-butylbenzoquinone) at 120°C for 6 hours under inert gas . Post-reaction, purification is achieved via solvent washing (e.g., acetonitrile/toluene) and vacuum drying. Key steps include:
- Use of a three-neck flask with mechanical stirring and reflux.
- Quenching byproducts (e.g., nitrogen oxides) with NaOH solution.
- Recrystallization to isolate the pure compound.
Q. How is X-ray crystallography utilized for structural determination?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection employs instruments like the Rigaku Saturn724+ CCD diffractometer at low temperatures (e.g., 173 K) to reduce thermal motion artifacts. Software workflows include:
- Data processing : CrystalClear for integration .
- Structure solution : SHELXS-97 for direct methods .
- Refinement : OLEX2 for least-squares optimization and visualization . Example parameters from a related compound:
| Lattice Parameters | Values |
|---|---|
| a (Å) | 6.6907 |
| b (Å) | 9.166 |
| c (Å) | 11.839 |
| R factor | 0.046 |
Advanced Research Questions
Q. How to resolve discrepancies in dihedral angles between crystallographic studies?
Methodological Answer: Variations in dihedral angles (e.g., 76.01° vs. 79.96° in fused rings) arise from packing forces or torsional flexibility. To analyze:
- Compare multiple datasets using OLEX2 to assess thermal ellipsoids and hydrogen-bonding networks .
- Apply Cremer-Pople puckering parameters to quantify ring distortions . For example, calculate the puckering amplitude (Q) and phase angle (θ) for non-planar rings.
- Use Platon (or similar tools) to validate intermolecular interactions (e.g., C–H⋯O) that influence conformation .
Q. What strategies optimize reaction yields while minimizing stereochemical byproducts?
Methodological Answer: Stereochemical control is critical due to multiple chiral centers (e.g., 4 stereocenters in related structures ). Key approaches:
Q. How to perform conformational analysis of the fused ring system?
Methodological Answer: Combine experimental (SCXRD) and computational methods:
- Molecular mechanics : Use Mercury to visualize ring puckering and generate Cremer-Pople coordinates .
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to compare energy minima of different conformers.
- Torsion angle libraries : Cross-reference with databases (e.g., Cambridge Structural Database) to identify common motifs .
Data Analysis & Contradiction Management
Q. How to interpret conflicting spectroscopic data (e.g., NMR vs. MS)?
Methodological Answer: Contradictions may stem from sample purity or instrumental limitations. Best practices:
- NMR : Use 2D experiments (HSQC, HMBC) to resolve overlapping signals in crowded regions (e.g., aromatic protons).
- Mass spectrometry : Employ high-resolution instruments (HRMS) to distinguish isobaric species. For example, verify the molecular ion [M+H]⁺ with <5 ppm error .
- Cross-validation : Compare with IR or UV-Vis data to confirm functional groups (e.g., anhydride C=O stretches at ~1770 cm⁻¹) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
